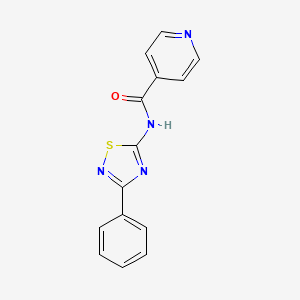![molecular formula C18H21N3O5S B2355363 N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide CAS No. 1251573-82-6](/img/structure/B2355363.png)
N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide, also known as MPOA, is a synthetic compound that has shown promising results in scientific research applications.
Applications De Recherche Scientifique
Stability and Analgesic Effects of Ketamine-Morphine Solutions
Research has explored the stability and analgesic effects of ketamine-morphine solutions, highlighting their potential in postoperative pain management. A study demonstrated that a mixture of ketamine and morphine, when administered together, remains stable over several days and may offer practical benefits for epidural analgesia or continuous intravenous infusion for managing acute postoperative pain (Schmid et al., 2002).
Contact Dermatitis and Biocide Use
The use of biocides in industrial and cosmetic products, including chloroacetamide, has been investigated for its role in allergic contact dermatitis. This research is relevant for understanding occupational and environmental health risks associated with chemical exposure (Assier-Bonnet & Revuz, 1999).
Metabolism of SB-649868
The disposition and metabolism of SB-649868, an orexin receptor antagonist, were studied, revealing insights into drug metabolism and the role of metabolites in therapeutic effects. This research contributes to the development of treatments for insomnia and possibly other disorders (Renzulli et al., 2011).
Antidepressant Effects of NMDA Receptor Antagonists
Studies on NMDA receptor antagonists, like ketamine, have shown rapid antidepressant effects in patients with depression, suggesting a potential role for NMDA receptor-modulating drugs in treating mood disorders (Berman et al., 2000).
Neurotransmission and Sleep Disruption
Research on ketamine and MK-801 has provided insights into the role of NMDA receptors in acetylcholine release, breathing, and sleep regulation, indicating the complex interactions between neurotransmitter systems and physiological functions (Lydic & Baghdoyan, 2002).
Propriétés
IUPAC Name |
N-methyl-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-19(15-5-3-2-4-6-15)18(23)14-20-13-16(7-8-17(20)22)27(24,25)21-9-11-26-12-10-21/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOCXNDUJXCZTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2355282.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone](/img/structure/B2355285.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2355287.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide](/img/structure/B2355288.png)
![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2355289.png)


![1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B2355296.png)
![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride](/img/structure/B2355297.png)

![3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2355300.png)
![N-[4-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2355302.png)